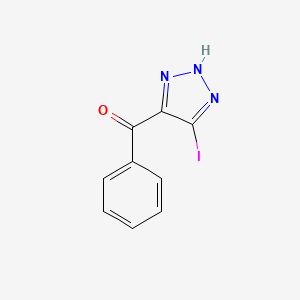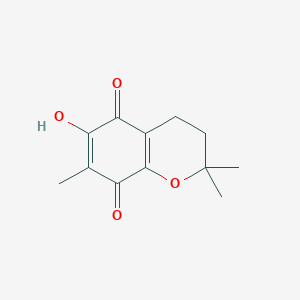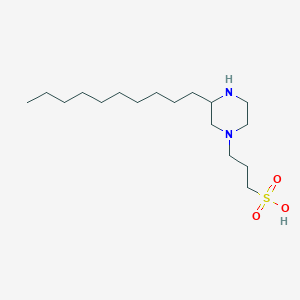
3-(3-Decylpiperazin-1-yl)propane-1-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Decylpiperazin-1-yl)propane-1-sulfonic acid is a chemical compound that belongs to the class of sulfonic acids It is characterized by the presence of a piperazine ring substituted with a decyl group and a propane-1-sulfonic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Decylpiperazin-1-yl)propane-1-sulfonic acid typically involves the reaction of 3-chloro-1-propylamine hydrochloride with sodium sulfite in an aqueous solution. This reaction produces the desired sulfonic acid compound . The reaction conditions generally include maintaining a controlled temperature and pH to ensure the efficient formation of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would likely include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Decylpiperazin-1-yl)propane-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can modify the piperazine ring or the sulfonic acid group.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce modified piperazine compounds.
Applications De Recherche Scientifique
3-(3-Decylpiperazin-1-yl)propane-1-sulfonic acid has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound can be used in biological studies to investigate its effects on cellular processes and pathways.
Medicine: Research into its potential therapeutic applications, such as drug development, is ongoing.
Industry: It may be used in industrial processes that require specific chemical properties, such as buffering agents or catalysts.
Mécanisme D'action
The mechanism by which 3-(3-Decylpiperazin-1-yl)propane-1-sulfonic acid exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and influencing various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(N-morpholino)propanesulfonic acid (MOPS): A buffering agent used in biological and biochemical research.
3-[4-(2-Hydroxyethyl)piperazin-1-yl]propane-1-sulfonic acid (HEPPS): Another buffering agent with applications in biology and biochemistry.
Uniqueness
3-(3-Decylpiperazin-1-yl)propane-1-sulfonic acid is unique due to its specific structure, which includes a decyl group and a piperazine ring
Propriétés
Numéro CAS |
90019-02-6 |
|---|---|
Formule moléculaire |
C17H36N2O3S |
Poids moléculaire |
348.5 g/mol |
Nom IUPAC |
3-(3-decylpiperazin-1-yl)propane-1-sulfonic acid |
InChI |
InChI=1S/C17H36N2O3S/c1-2-3-4-5-6-7-8-9-11-17-16-19(14-12-18-17)13-10-15-23(20,21)22/h17-18H,2-16H2,1H3,(H,20,21,22) |
Clé InChI |
IVQMUYLWGBBYKH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC1CN(CCN1)CCCS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6,6'-{Propane-1,3-diylbis[azanylylidene(2E)ethane-2,1-diylidene]}di(cyclohexa-2,4-dien-1-ol)](/img/structure/B14367748.png)
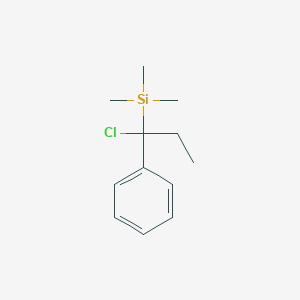
![4-[5-(4-Hydroxyphenyl)sulfanylpentylsulfanyl]phenol](/img/structure/B14367758.png)

![2-[(Butylsulfanyl)methyl]-6-(3-oxo-1,3-diphenylpropyl)cyclohexan-1-one](/img/structure/B14367769.png)



![2-{[Bis(2-hydroxyethyl)amino]methyl}butanedioic acid](/img/structure/B14367792.png)
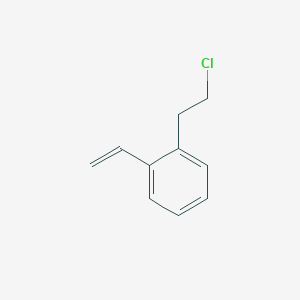
![2-Hexyl-5,7,7-trimethyl-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine](/img/structure/B14367809.png)
